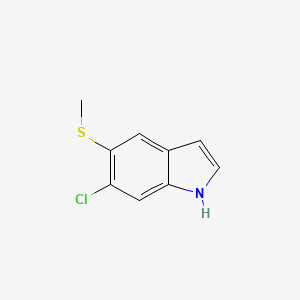

6-Chloro-5-methylthioindole

Beschreibung

6-Chloro-5-methylthioindole is a halogenated indole derivative featuring a chlorine atom at position 6 and a methylthio (-SMe) group at position 3. The methylthio group distinguishes it from other chloroindoles by introducing sulfur-based functionality, which may influence electronic properties, solubility, and reactivity in synthetic pathways .

Eigenschaften

Molekularformel |

C9H8ClNS |

|---|---|

Molekulargewicht |

197.69 g/mol |

IUPAC-Name |

6-chloro-5-methylsulfanyl-1H-indole |

InChI |

InChI=1S/C9H8ClNS/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 |

InChI-Schlüssel |

NQQYNAPVGWDGAH-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=C2C(=C1)C=CN2)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Chloro-5-methylthioindole serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution processes. For example, it can undergo oxidation to form sulfoxides or sulfones, and reduction to yield indole derivatives.

Anticancer Research

Recent studies have highlighted the potential of 6-Chloro-5-methylthioindole and its derivatives in anticancer research. Compounds derived from this structure have been tested against numerous human cancer cell lines, demonstrating significant growth inhibition and cytotoxicity. For instance, a related compound was shown to be effective against 55 out of 60 cancer cell lines tested at the National Cancer Institute, indicating promising therapeutic potential .

Table 1: Anticancer Activity of 6-Chloro-5-methylthioindole Derivatives

| Compound | Cell Lines Tested | % Growth Inhibition | GI50 (µM) |

|---|---|---|---|

| 6i | 60 | 36.05 - 199.03 | 1.90 (melanoma), 2.70 (breast) |

| 6h | SNB-19, NCI-H460 | 65.12 - 55.61 | Not specified |

In addition to its anticancer properties, research has indicated that 6-Chloro-5-methylthioindole exhibits antimicrobial activities. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Drug Development

The unique structural features of 6-Chloro-5-methylthioindole make it a candidate for drug development targeting specific biological pathways involved in cancer and infectious diseases. Its ability to interact with biological targets allows for the design of novel therapeutic agents with improved efficacy and reduced side effects .

Mechanistic Studies

Mechanistic studies involving molecular docking have been conducted to understand how derivatives of this compound bind to target proteins involved in tumor growth and survival. Such studies are crucial for optimizing the pharmacological profiles of new drugs derived from this compound .

Chemical Manufacturing

In the industrial sector, compounds like 6-Chloro-5-methylthioindole are utilized in the production of specialty chemicals, dyes, and pigments due to their unique chemical properties. The synthesis pathways developed for these compounds can lead to efficient manufacturing processes that are both cost-effective and environmentally friendly.

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated several derivatives of 6-Chloro-5-methylthioindole against a panel of human cancer cell lines. The findings indicated that specific substitutions on the indole structure significantly enhanced anticancer activity, paving the way for further development into clinical candidates .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives derived from this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance concerns .

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

- Pharmaceuticals : Fluorinated and chlorinated indoles (e.g., 6-Chloro-5-fluoroindolin-2-one) are key intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents .

- Material Science : Methylthio groups could modify electronic properties in organic semiconductors, though this application remains underexplored .

Vorbereitungsmethoden

Reaction Mechanism and Catalyst Selection

In the synthesis of 2-chloro-6-(methylthiomethyl)toluene, triethylene diamine (DABCO) serves as a phase-transfer catalyst, facilitating the substitution of chlorine with methylthio groups. The reaction proceeds via a two-step mechanism:

-

In situ generation of methyl mercaptan potassium : Methyl mercaptan gas (CH₃SH) is generated by reacting sodium methyl mercaptide with sulfuric acid, followed by drying and condensation. The gas is then passed into a toluene solution containing powdered potassium hydroxide, forming methyl mercaptan potassium (CH₃SK).

-

Substitution reaction : 2,6-Dichlorotoluene (2,6-DCT) reacts with CH₃SK in toluene under catalytic DABCO, yielding 2-chloro-6-(methylthiomethyl)toluene.

The use of DABCO enhances reaction efficiency by sequestering potassium ions, preventing side reactions such as over-alkylation.

Solvent Systems and Reaction Conditions

Non-Polar Solvent Advantages

Toluene, a non-polar solvent, is preferred for its ability to dissolve methyl mercaptan potassium while enabling easy recovery via distillation. This solvent choice minimizes waste and reduces production costs.

Table 1: Impact of Solvent and Catalyst on Reaction Yield

| Example | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4 | Toluene | DABCO | 52 | 84.4 | 92.5 |

| 5 | Toluene | DABCO | 110 | 86.3 | 96.8 |

| 6* | Toluene | DABCO | 52 | 93.4 | 99.3 |

| Comp. 1 | Toluene | DABCO | 50 | — | — |

*Example 6 utilized nitrogen gas to enhance mixing efficiency.

Temperature and Mixing Optimization

Elevating the reaction temperature to 110°C (Example 5) improved yield by accelerating substitution kinetics. However, Example 6 achieved a 93.4% yield at 52°C by introducing nitrogen gas, which increased interfacial contact between reactants. This demonstrates that efficient mixing can offset the need for high temperatures.

Critical Process Parameters

Methyl Mercaptan Potassium Preparation

The quality of CH₃SK directly impacts substitution efficiency. Key steps include:

-

Drying methyl mercaptan gas : Moisture removal via desiccants (e.g., molecular sieves) prevents side reactions with residual water.

-

Powdered KOH : Finely ground potassium hydroxide ensures rapid reaction with CH₃SH, whereas sheet KOH (Comparative Example 1) led to incomplete conversion and impurity formation.

Challenges and Mitigation Strategies

Byproduct Management

The primary byproduct, sodium sulfate, precipitates during the initial CH₃SH generation step and is easily removed via filtration. This simplifies downstream purification.

Isomer Control

In comparative studies, incomplete substitution resulted in positional isomers. Using stoichiometric CH₃SK and maintaining reaction temperatures below 60°C minimized isomer formation.

Scalability and Industrial Applicability

The patented method’s advantages include:

-

Solvent recyclability : Toluene is recovered via vacuum distillation, reducing raw material costs.

-

High atom economy : The process avoids hazardous reagents like hexamethylphosphoramide (HMPA), which is carcinogenic and difficult to recycle.

-

Low waste generation : Byproduct sodium sulfate is marketable, enhancing process sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Chloro-5-methylthioindole, and how can purity be optimized during preparation?

- Methodology : Use palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as demonstrated in similar indole derivatives (e.g., 6-Chloroindole synthesis via halogenation and thiolation steps). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with silica gel. Confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How should 6-Chloro-5-methylthioindole be stored to maintain stability, and what degradation products are likely under improper conditions?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) can identify byproducts such as oxidized sulfides or dimerized indoles. Analyze using LC-MS and compare with reference spectra .

Q. Which spectroscopic techniques are most effective for characterizing 6-Chloro-5-methylthioindole’s structure?

- Methodology : Combine H/C NMR to confirm aromatic substitution patterns and methylthio-group placement. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can identify C–S and C–Cl stretching vibrations (~650 cm and ~550 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence reactivity in cross-coupling reactions?

- Methodology : Perform comparative studies with analogues (e.g., 5-methoxy or 5-fluoroindole derivatives). Use DFT calculations to analyze electron density distribution and reaction barriers. Experimentally assess coupling efficiency (e.g., Suzuki-Miyaura) under varying conditions (catalyst loading, temperature) .

Q. What strategies resolve contradictions in biological activity data for 6-Chloro-5-methylthioindole across different assay systems?

- Methodology : Conduct dose-response studies in standardized cell lines (e.g., HEK293 or HeLa) with controlled metabolic conditions. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Cross-reference results with structural analogs to isolate substituent-specific effects .

Q. How can computational models predict the compound’s solubility and bioavailability for pharmacological applications?

- Methodology : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to calculate logP and polar surface area. Validate predictions experimentally via shake-flask solubility tests in PBS and DMSO. Correlate with in vitro permeability assays (Caco-2 monolayer) .

Q. What role does the methylthio group play in thermal decomposition pathways, and how can intermediates be characterized?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products. Isolate non-volatile intermediates via preparative TLC and characterize using X-ray crystallography or H NMR .

Q. How can batch-to-batch variability in synthetic yields be minimized during scale-up?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Optimize parameters (reagent stoichiometry, mixing efficiency) using design of experiments (DoE) approaches. Validate reproducibility across three consecutive batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.